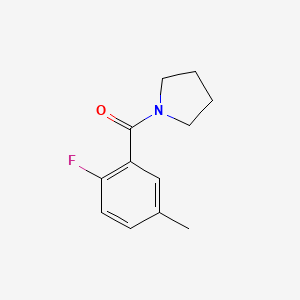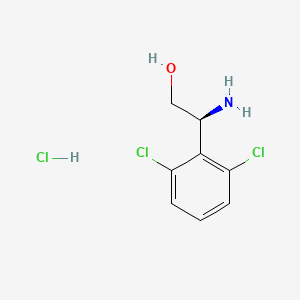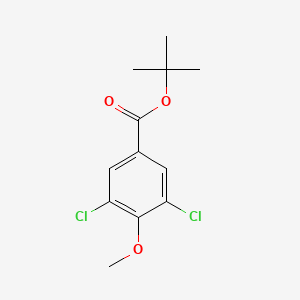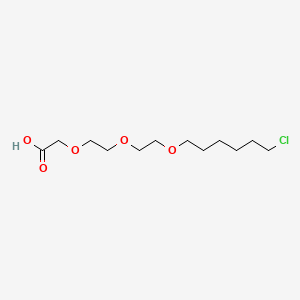
4,5-Bis((diphenylmethylene)amino)phthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis((diphenylmethylene)amino)phthalonitrile is a complex organic compound with the molecular formula C34H22N4 It is known for its unique structure, which includes two diphenylmethyleneamino groups attached to a phthalonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis((diphenylmethylene)amino)phthalonitrile typically involves the reaction of 4,5-diaminophthalonitrile with benzophenone. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process generally involves:
Reactants: 4,5-diaminophthalonitrile and benzophenone.
Solvent: A suitable solvent such as ethanol or methanol.
Catalyst: A catalyst like p-toluenesulfonic acid may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C.
Time: The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis((diphenylmethylene)amino)phthalonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding quinones, while reduction could yield amines or other reduced derivatives.
Scientific Research Applications
4,5-Bis((diphenylmethylene)amino)phthalonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 4,5-Bis((diphenylmethylene)amino)phthalonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis((dimethylamino)phenyl)phthalonitrile
- 4,5-Bis((diphenylmethylene)amino)benzene
Uniqueness
4,5-Bis((diphenylmethylene)amino)phthalonitrile stands out due to its specific structural features, which confer unique reactivity and binding properties
Properties
Molecular Formula |
C34H22N4 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
4,5-bis(benzhydrylideneamino)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C34H22N4/c35-23-29-21-31(37-33(25-13-5-1-6-14-25)26-15-7-2-8-16-26)32(22-30(29)24-36)38-34(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-22H |
InChI Key |
XBUJJLIIKFUJJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=C(C=C(C(=C2)C#N)C#N)N=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



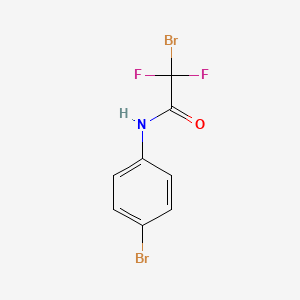
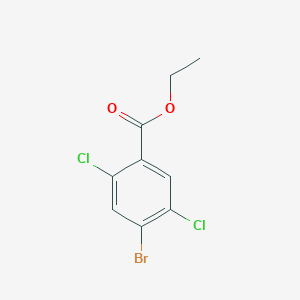
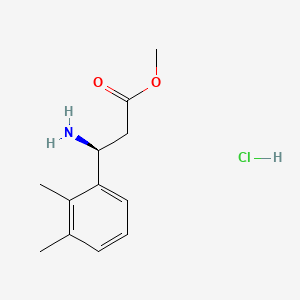
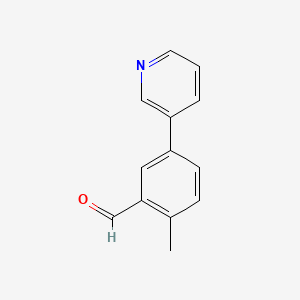
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)

